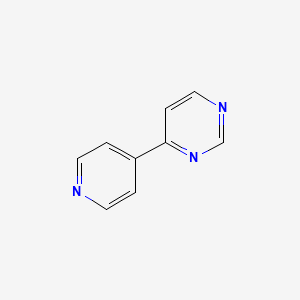

4-(Pyridin-4-yl)pyrimidine

Vue d'ensemble

Description

“4-(Pyridin-4-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecule also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The pyrimidine and pyridine rings are connected through a carbon atom .

Synthesis Analysis

The synthesis of “4-(Pyridin-4-yl)pyrimidine” and similar compounds often involves the use of various synthetic strategies . These strategies can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis process can be influenced by various factors, including the choice of starting materials, reaction conditions, and the specific synthetic route chosen .Molecular Structure Analysis

The molecular structure of “4-(Pyridin-4-yl)pyrimidine” is characterized by the presence of a pyrimidine ring and a pyridine ring . These rings are aromatic, meaning they have a cyclic, planar structure with a ring of resonance bonds . This gives the molecule stability and influences its chemical reactivity .Chemical Reactions Analysis

“4-(Pyridin-4-yl)pyrimidine” and similar compounds can undergo a variety of chemical reactions . These can include nucleophilic substitution and cross-coupling reactions . The reactivity of the molecule can be influenced by various factors, including the presence of electron-donating or electron-withdrawing groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Pyridin-4-yl)pyrimidine” can be influenced by various factors, including its molecular structure and the presence of functional groups . For example, the molecule’s solubility, melting point, and boiling point can be affected by these factors .Applications De Recherche Scientifique

OLEDs and White-Emitting Diodes

4-(Pyridin-4-yl)pyrimidine derivatives have been used in the synthesis of new classes of Ir(III) metal complexes for application in organic light-emitting diodes (OLEDs) and white-emitting diodes. These derivatives exhibit high quantum yields and are effective in achieving stable pure-white emission in OLEDs, contributing to advancements in display technologies (Chang et al., 2013).

Metal Cation Complexation

Studies on the complexation properties of 4-(Pyridin-4-yl)pyrimidine derivatives with metal ions have demonstrated their potential for sensory applications. These compounds show significant shifts in absorption spectra upon coordination with various metal ions, indicating their utility in detecting metal ions in aqueous solutions (Hadad et al., 2013).

Nonlinear Optics (NLO)

Pyrimidine derivatives, including 4-(Pyridin-4-yl)pyrimidine, have been explored for their nonlinear optical properties. These studies suggest that such derivatives exhibit considerable NLO character, making them suitable for optoelectronic and high-tech applications (Hussain et al., 2020).

Synthesis of Heterocyclic Compounds

The pyrimidine nucleus, including 4-(Pyridin-4-yl)pyrimidine, plays a role in synthesizing a wide spectrum of biologically active heterocyclic compounds. These include antimicrobial, antiviral, anticancer, antidepressive, and other pharmacologically relevant compounds (Bassyouni & Fathalla, 2013).

Coordination Chemistry

4-(Pyridin-4-yl)pyrimidine is used in synthesizing various coordination compounds and polymers, often exhibiting unique structural properties. These compounds have potential applications in catalysis, sensor technology, and materials science (Popa et al., 2015).

Pyrimidine in Biologically Active Compounds

Pyrimidine derivatives, including 4-(Pyridin-4-yl)pyrimidine, are integral components of many biologically active compounds. They are fundamental in the structure of DNA and RNA and play a crucial role in the synthesis of antibiotics, vitamins, and other bioactive molecules (Elattar et al., 2016).

Optical Properties and Sensory Applications

Studies on 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, related to 4-(Pyridin-4-yl)pyrimidine, have shown their potential in developing colorimetric and luminescent pH sensors due to their strong emission solvatochromism and dramatic luminescence switching upon protonation (Hadad et al., 2011).

Safety And Hazards

While specific safety and hazard information for “4-(Pyridin-4-yl)pyrimidine” was not found, similar compounds can pose various risks. For instance, they may be harmful if swallowed, inhaled, or come into contact with the skin . Proper handling and storage procedures should be followed to minimize these risks .

Orientations Futures

The development of new compounds based on the “4-(Pyridin-4-yl)pyrimidine” scaffold is a promising area of research . These compounds could have potential applications in various fields, including medicinal chemistry and coordination chemistry . Future research could focus on exploring the synthesis of novel “4-(Pyridin-4-yl)pyrimidine” derivatives and investigating their biological activities .

Propriétés

IUPAC Name |

4-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-4-10-5-2-8(1)9-3-6-11-7-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACHOGFPFNIAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498801 | |

| Record name | 4-(Pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-4-yl)pyrimidine | |

CAS RN |

53345-78-1 | |

| Record name | 4-(Pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

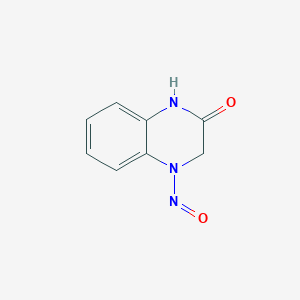

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B1626398.png)